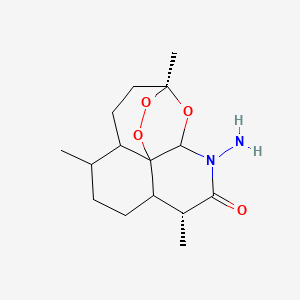

N-Amino-11-azaartemisinin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

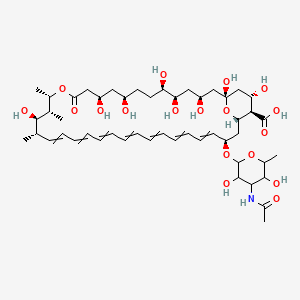

“N-Amino-11-azaartemisinin” is a derivative of 11-azaartemisinin . It is known for its high activity against multidrug-resistant malaria . Artemisinin was first extracted from the Chinese plant Artemisia annua L. in 1972 and it was best known for its antimalarial activity .

Synthesis Analysis

A series of new compounds were prepared under mild reaction conditions using click reaction of 11-azaartemisinin and various azides . All the synthesized compounds were fully characterized by spectral data and evaluated for their cytotoxic activity against KB and HepG2 cell lines .

Molecular Structure Analysis

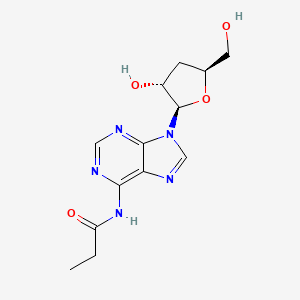

The molecular formula of “N-Amino-11-azaartemisinin” is C15H24N2O4 . The structure of artemisinin and its derivatives have been studied . The 1,2,3-triazole is a basic aromatic heterocycle that has a five-membered ring of two carbon atoms and three nitrogen atoms .

Chemical Reactions Analysis

The chemical reactions of 11-azaartemisinin derivatives have been studied . A series of new derivatives of 11-azaartemisinin were prepared under mild reaction conditions using click reaction of 11-azaartemisinin and various azides .

Applications De Recherche Scientifique

Anticancer Activity

N-Amino-11-azaartemisinin derivatives have shown promising results in the field of cancer research . A series of new compounds were prepared using 11-azaartemisinin and various azides, and these synthesized compounds were evaluated for their cytotoxic activity against KB and HepG2 cell lines . Thirteen of the synthesized compounds displayed good cytotoxic activity against these human cancer cell lines .

Antimalarial Activity

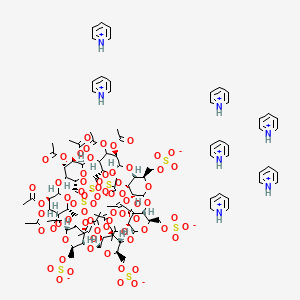

Artemisinin, from which 11-azaartemisinin is derived, is best known for its antimalarial activity . Artemisinin and its derivatives are a group of drugs recommended by the World Health Organization for the treatment of Plasmodium falciparum malaria . 11-azaartemisinin derivatives have shown a better activity profile than that of artemisinin .

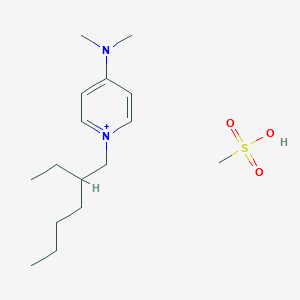

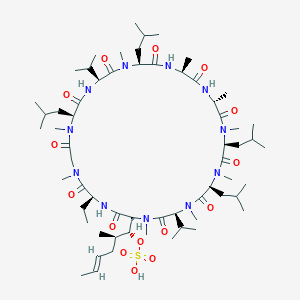

Development of Triple Combination Therapies

As artemisinin combination therapies (ACTs) are compromised by resistance, researchers are evaluating triple combination therapies (TACTs) comprising an amino-artemisinin, a redox drug, and a third drug with a different mode of action . The efficacy and pharmacokinetic data strongly support the development of selected amino-artemisinins as components of new TACTs .

Pharmacokinetics Research

The pharmacokinetics of N-Amino-11-azaartemisinin has been studied in detail . The sulfamide derivative has a notably long murine microsomal half-life, low intrinsic liver clearance and total plasma clearance rates, and high relative bioavailability . These properties make it a promising candidate for further development.

Antimicrobial Activity

The 1,2,3-triazole ring, which is a part of the structure of N-Amino-11-azaartemisinin, is known for its antimicrobial activity . This suggests that N-Amino-11-azaartemisinin could potentially be used in the development of new antimicrobial agents.

Antiviral Activity

The 1,2,3-triazole ring is also known for its antiviral activity . This indicates that N-Amino-11-azaartemisinin and its derivatives could potentially be used in the development of new antiviral drugs.

Mécanisme D'action

Target of Action

N-Amino-11-azaartemisinin is a derivative of artemisinin, a compound known for its antimalarial activity . The primary targets of N-Amino-11-azaartemisinin are cancer cells, specifically the KB and HepG2 cell lines . The compound interacts with these cells, causing cytotoxic effects that inhibit their growth and proliferation .

Mode of Action

It is known that the compound interacts with its targets (cancer cells) in a way that leads to their destruction . This is likely due to the compound’s ability to induce cytotoxic effects, which can lead to cell death .

Biochemical Pathways

Given its cytotoxic effects on cancer cells, it can be inferred that the compound likely affects pathways related to cell growth and proliferation .

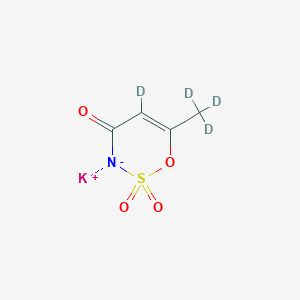

Pharmacokinetics

The pharmacokinetics of N-Amino-11-azaartemisinin have been studied in mice . The compound has a notably long murine microsomal half-life (t1/2 > 150 min), low intrinsic liver clearance and total plasma clearance rates (CL int = 576.9, CL tot = 75.0 ml/min/kg), although its bioavailability is lower (F = 14%) .

Result of Action

The result of N-Amino-11-azaartemisinin’s action is the inhibition of cancer cell growth and proliferation . The compound has shown good cytotoxic activity against two human cancer cell lines, KB and HepG2, with half maximal inhibitory concentration values in a range of 4.27–70.40 μM .

Orientations Futures

The future directions for “N-Amino-11-azaartemisinin” could involve the development of new artemisinin derivatives for treatment of malaria . Some derivatives also possess notable thermal stabilities and although metabolic pathways of the derivatives are as yet unknown, none can provide DHA . The azaartemisinins synthesized over the past 20 years are critically discussed on the basis of their synthetic accessibility and biological activities with the view to assessing suitability to serve as new artemisinin derivatives for treatment of malaria .

Propriétés

IUPAC Name |

(1S,9R)-11-amino-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O4/c1-8-4-5-11-9(2)12(18)17(16)13-15(11)10(8)6-7-14(3,19-13)20-21-15/h8-11,13H,4-7,16H2,1-3H3/t8?,9-,10?,11?,13?,14+,15?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDPLWYWNQUROTR-FJAJAOGTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C(=O)N(C3C24C1CCC(O3)(OO4)C)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C2CCC(C3C24C(N(C1=O)N)O[C@](CC3)(OO4)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (3S,4S,5S,6S)-3,4,5-triacetyloxy-6-[3-acetyloxy-5-[2-(4-acetyloxyphenyl)ethenyl]phenoxy]oxane-2-carboxylate](/img/structure/B1141030.png)

![2-Aminodipyrido[1,2-a:3',2-D]imidazole-13C3 Hydrochloride](/img/no-structure.png)

![(3S,4S)-3-Hexyl-4-[(2S)-2-[[tris(1-methylethyl)silyl]oxy]tridecyl]-2-oxetanone](/img/structure/B1141040.png)